molecular formula C8H16N2O2 B7986322 [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7986322
M. Wt: 172.22 g/mol
InChI Key: QAGOZIHOUHJMID-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison of Pyrrolidine-Amino Acid Derivatives

Compound Molecular Formula Key Structural Features Biological Relevance
[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid C₉H₁₆N₂O₂ N-methylpyrrolidine-CH₂-NH-CH₂-COOH Synthetic intermediate for heterocycles
Pro-Gly C₇H₁₂N₂O₃ Pyrrolidine-2-carbonyl-amino acetic acid Dipeptide neurotransmitter analog
Hygrine C₈H₁₅NO 1-(1-Methylpyrrolidin-2-yl)propan-2-one Natural alkaloid precursor
N,N-Bis(2-pyridinylmethyl)glycine C₁₄H₁₅N₃O₂ Dual pyridylmethyl groups on amino nitrogen Metal chelation studies

Key structural distinctions :

  • Backbone flexibility : Unlike Pro-Gly's rigid amide linkage, the methylene amino bridge in [(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid permits greater rotational freedom.
  • Electronic effects : The N-methyl group electron-donates to the pyrrolidine ring, contrasting with the electron-withdrawing pyridyl groups in .
  • Synthetic utility : The primary amino group enables participation in [3+2] cycloadditions for pyrrolizidine synthesis, as demonstrated in glycine-based annulation reactions.

Properties

IUPAC Name

2-[(1-methylpyrrolidin-2-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10-4-2-3-7(10)5-9-6-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGOZIHOUHJMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the alkylation of pyrrolidine derivatives. One common method includes the reaction of 1-methyl-2-pyrrolidinone with an appropriate alkylating agent under basic conditions . The reaction conditions often involve the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted amino acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1. Neuropharmacology

Research indicates that compounds similar to [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid exhibit neuroprotective properties. For instance, derivatives of pyrrolidine have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. A study demonstrated that certain pyrrolidinyl derivatives showed low nanomolar inhibition of nNOS with high selectivity over endothelial nitric oxide synthase (eNOS) . This selectivity is crucial for developing treatments that minimize side effects related to vascular regulation.

1.2. Antimicrobial Activity

Compounds containing the pyrrolidine structure have been explored for their antimicrobial properties. A recent review highlighted the synthesis and evaluation of benzothiazole-based compounds that showed promising anti-tubercular activity . Although [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid itself has not been directly tested for this application, its structural analogs suggest potential efficacy against pathogens such as Mycobacterium tuberculosis.

Biochemical Applications

2.1. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic pathways involving amino acids. The mechanism of action often involves the modulation of enzyme activity through competitive inhibition, which can be vital in regulating biochemical pathways in diseases like cancer and diabetes .

2.2. Drug Development

In drug development, [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid can serve as a scaffold for synthesizing new therapeutic agents. The ability to modify the pyrrolidine ring allows researchers to create a library of compounds with diverse biological activities . For example, modifications can enhance solubility or selectivity towards specific biological targets.

Case Studies and Research Findings

Study Focus Findings
Study on nNOS inhibitorsNeuropharmacologyCertain derivatives showed >1000-fold selectivity for nNOS over eNOS, indicating potential for neuroprotective drugs .
Antimicrobial compound synthesisMedicinal ChemistryBenzothiazole derivatives exhibited significant anti-tubercular activity, suggesting structural similarities may yield effective treatments .
Enzyme inhibition researchBiochemistryPyrrolidine derivatives demonstrated effective modulation of metabolic enzymes, highlighting their potential in metabolic disease therapies .

Mechanism of Action

The mechanism of action of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
  • CAS Number : 1353944-73-6
  • Molecular Formula : C₈H₁₆N₂O₂
  • Molecular Weight : 172.22 g/mol
  • Structural Features: The compound consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted with a methyl group at the 1-position. A methylene group links the pyrrolidine to an amino moiety, which is further connected to an acetic acid group.

For example, discusses strategies for unnatural amino acid synthesis, such as the Strecker reaction or Bucherer–Bergs reaction, which could be adapted for this compound. Potential applications include medicinal chemistry (e.g., as a building block for peptide mimetics) or catalysis, given the pyrrolidine scaffold’s prevalence in bioactive molecules .

Structural Analogues and Derivatives

A comparative analysis of structurally related compounds is presented below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications Reference
[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid Pyrrolidine + acetic acid 1-Methylpyrrolidine, amino linkage 172.22 Potential peptide mimetic, catalytic uses
2-(1-Methylindol-3-yl)-2-(trifluoroacetylamino)ethanoic acid (16i) Indole + ethanoic acid Trifluoroacetyl, 1-methylindole 312.26 High yield (98%), solid state, NMR-validated
Tolmetin (2-(1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid) Pyrrole + acetic acid 4-Methylbenzoyl, methylpyrrole 257.29 Anti-inflammatory drug, COX inhibition
{6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid Purine + acetic acid 4-Methoxybenzoyl, purine core 328.28 PNA synthesis, nucleobase functionalization
(S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic acid Pyrrolidine + acetic acid Ethyl, 1-methylpyrrolidin-3-yl 186.25 Chiral analog, potential receptor targeting
Key Differences and Implications

A. Substituent Effects on Reactivity and Bioactivity :

  • Trifluoroacetyl vs. Methylpyrrolidine : The trifluoroacetyl group in 16i () enhances electrophilicity, improving reactivity in nucleophilic substitutions compared to the methylpyrrolidine group in the target compound. This difference may explain 16i ’s higher synthetic yield (98% vs. unspecified for the target compound) .
  • Pyrrole vs. Pyrrolidine: Tolmetin’s pyrrole ring (unsaturated) confers planarity and π-stacking ability, critical for binding cyclooxygenase (COX) enzymes.

B. Pharmacological Relevance :

  • Tolmetin’s anti-inflammatory activity highlights the importance of the 4-methylbenzoyl group in COX inhibition. The target compound lacks this moiety, suggesting divergent therapeutic applications unless modified .

Biological Activity

[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid, a compound that combines features of pyrrolidine and amino acids, has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores the synthesis, mechanism of action, biological effects, and research findings related to this compound.

Synthesis

The synthesis of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves several key steps:

  • Formation of the Pyrrolidine Ring : The pyrrolidine ring is synthesized by reacting γ-butyrolactone with methylamine.
  • Attachment of the Amino Group : The pyrrolidine derivative is then reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to introduce the amino acetic acid moiety.

This synthetic route allows for the production of high-purity compounds suitable for biological studies .

The biological activity of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an agonist or antagonist at various receptor sites, influencing neurotransmitter systems and modulating biochemical pathways.

Key Interactions:

  • Neurotransmitter Modulation : The compound's structural similarity to neurotransmitters suggests potential interactions with receptors in the central nervous system (CNS), which could affect neurotransmission and neuronal signaling .
  • Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit certain enzymes involved in neurological processes, such as nitric oxide synthase (nNOS), which plays a crucial role in neurovascular signaling .

Biological Effects

Research has highlighted several biological effects associated with [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid:

  • Neuroprotective Properties : Studies suggest that this compound may offer neuroprotective effects against conditions like cerebral palsy and hypoxia-induced neuronal damage .
  • Potential Therapeutic Applications : Due to its ability to modulate neurotransmitter systems, it is being explored for therapeutic applications in treating neurodegenerative diseases .

Case Studies

  • Neuroprotective Effects in Animal Models : In a study involving rabbit models for cerebral palsy, compounds similar to [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid were shown to prevent hypoxia-induced neuronal death and reduce the incidence of cerebral palsy phenotypes in newborns .
  • In Silico Studies : Computational modeling has been employed to predict the binding interactions of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid with various receptor targets, providing insights into its potential efficacy as a therapeutic agent against neurodegenerative disorders .

Comparative Analysis

To understand the uniqueness of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Pyrrolidine DerivativesContains pyrrolidine ringVarious CNS effects
GlycineSimple amino acid structureNeurotransmitter activity
[(S)-1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acidChiral center enhances specificityPotentially higher bioactivity due to lipophilicity

This comparison highlights how the unique structural characteristics of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid may confer distinct biological activities compared to simpler compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition of amides to diethyl mesoxalate (DEMO), a highly electrophilic tricarbonyl compound. DEMO reacts with amides in the presence of acetic anhydride to form stable N,O-acetals, which undergo elimination to generate reactive intermediates like N-acylimines. These intermediates accept secondary nucleophiles (e.g., pyrrole derivatives) to form α,α-disubstituted malonates . Key factors include:

  • Temperature : Reactions often require heating (50–60°C) to overcome activation barriers.
  • Catalysts : Acidic or basic conditions (e.g., triethylamine) facilitate elimination steps.
  • Solvent : Toluene or acetonitrile optimizes reaction efficiency .
    • Yield Optimization : Use molecular sieves (3 Å) to suppress hydration side reactions and ensure stoichiometric control of acetic anhydride .

Q. How can purity and structural integrity be maintained during purification of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid derivatives?

  • Methodological Answer : Purification challenges arise from the compound’s sensitivity to acidic/basic conditions and silica gel interactions. Recommended approaches:

  • Extraction : Use ethyl acetate/water partitioning to isolate intermediates without decomposition .
  • Recrystallization : Polar solvents (e.g., ethanol) minimize degradation of labile functional groups .
  • Avoid Silica Gel : For unstable adducts, use preparative HPLC with C18 columns and neutral buffers .

Q. What analytical techniques are most reliable for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally analogous pyrrolidine derivatives (e.g., methyl (1H-pyrrol-2-ylcarbonyl-amino)acetate) .
  • NMR Spectroscopy : Monitor δ 2.5–3.5 ppm for pyrrolidine methylene protons and δ 1.2–1.5 ppm for the 1-methyl group. 2D NOESY confirms spatial proximity of substituents .
  • HPLC-MS : Quantifies purity and detects hydrolysis byproducts (e.g., free acetic acid) using reverse-phase methods with UV detection at 210 nm .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the pyrrolidine ring influence the compound’s bioactivity or reactivity?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., tert-butyl) hinder nucleophilic addition to DEMO, reducing reaction efficiency. Computational DFT studies suggest steric clashes destabilize transition states .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoroacetyl) enhance electrophilicity of intermediates, accelerating secondary nucleophilic attacks. Compare reaction rates of 5a (R = 4-MeC6H4) vs. 5i (R = CF3) in Scheme 2 .
  • Bioactivity : Analogous compounds (e.g., indole-3-acetic acid) show receptor-binding specificity; modify the pyrrolidine’s methyl group to probe steric tolerance in target enzymes .

Q. What strategies resolve contradictions in experimental data arising from decomposition during kinetic or thermodynamic studies?

  • Methodological Answer :

  • In Situ Monitoring : Use real-time NMR or IR to track decomposition pathways (e.g., hydrolysis to DEMO or amide elimination) .
  • Stabilization : Add radical scavengers (e.g., BHT) or antioxidants to suppress oxidative degradation .
  • Control Experiments : Replicate conditions with deuterated solvents or isotopic labeling (e.g., D2O) to distinguish kinetic vs. thermodynamic products .

Q. How can computational modeling guide the design of [(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid derivatives with enhanced stability or activity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities for targets (e.g., amino acid transporters) based on pyrrolidine ring conformation .
  • MD Simulations : Assess solvation effects and conformational flexibility in aqueous vs. lipid bilayer environments .
  • QSAR Models : Correlate substituent electronegativity with biological activity using datasets from analogous compounds (e.g., 2-(1H-pyrrol-2-yl)acetic acid derivatives) .

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